molecular formula C9H13N5 B2879910 bis(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1479117-62-8

bis(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2879910
CAS No.: 1479117-62-8
M. Wt: 191.238
InChI Key: VGPYJBBIQYUGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-methyl-1H-pyrazol-4-yl)methanamine: is a heterocyclic compound with the molecular formula C9H13N5. It features two pyrazole rings connected by a methanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Chemical Reactions Analysis

Bis(1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Bis(1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Bis(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its dual pyrazole rings connected by a methanamine group. Similar compounds include:

Biological Activity

Overview

Bis(1-methyl-1H-pyrazol-4-yl)methanamine, a compound with the molecular formula C9H13N5, features two pyrazole rings linked by a methanamine group. Pyrazole derivatives, including this compound, are recognized for their diverse biological activities, making them important in medicinal chemistry and various industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its structural similarity to other pyrazole derivatives known for their pharmacological properties. These compounds can influence various biochemical pathways:

  • Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth by affecting microtubule assembly. For instance, compounds similar to this compound have been identified as microtubule-destabilizing agents, which are crucial in cancer treatment .
  • Anti-inflammatory Effects : Research indicates that pyrazole compounds exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. These activities are vital for managing conditions like arthritis and other inflammatory diseases .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related pyrazole derivatives:

Biological Activity Description References
Antitumor Inhibits microtubule assembly; induces apoptosis in cancer cells.
Anti-inflammatory Inhibits COX enzymes; reduces edema and inflammatory markers.
Antifungal Exhibits activity against various fungal strains; potential in agricultural use.
Antibacterial Shows effectiveness against certain bacterial pathogens.

Case Studies

Several studies highlight the potential of this compound and its analogs:

  • Anticancer Studies : A study evaluated the effects of pyrazole derivatives on breast cancer cells (MDA-MB-231). Compounds exhibited significant apoptosis-inducing activity at concentrations as low as 1 μM, enhancing caspase-3 activity markedly at higher concentrations .
  • Anti-inflammatory Research : Another investigation focused on a series of pyrazole derivatives that demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. The most active compounds showed IC50 values ranging from 57.24 to 69.15 μg/mL .
  • Fungal Inhibition : Research on pyrazole derivatives against Fusarium oxysporum indicated that certain compounds exhibited strong antifungal properties, suggesting potential agricultural applications .

Properties

IUPAC Name

bis(1-methylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-13-5-7(3-11-13)9(10)8-4-12-14(2)6-8/h3-6,9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPYJBBIQYUGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CN(N=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.